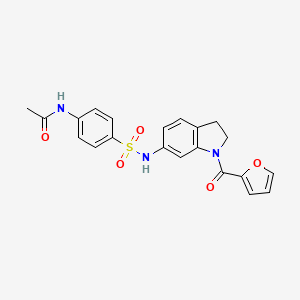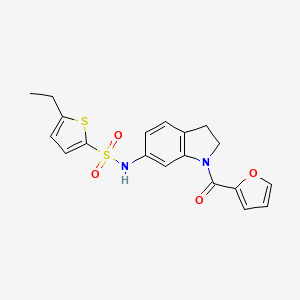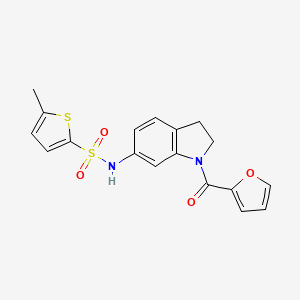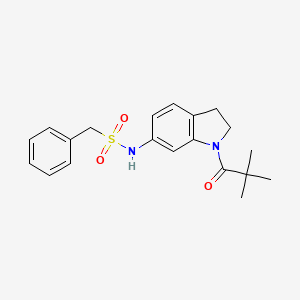
1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide
Vue d'ensemble
Description
1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide, also known as PIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Target of Action
The primary targets of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide are certain types of bacteria. This compound has been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Among Gram-positive bacteria, it shows activity against Staphylococcus aureus and Bacillus megaterium . Among Gram-negative bacteria, it shows good activity against Klebsiella pneumonia .
Mode of Action
It is known that sulfonamide-based indole derivatives, like this compound, generally work by inhibiting bacterial synthesis of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid. By inhibiting these pathways, the compound prevents bacteria from producing the folic acid they need to grow and reproduce .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction. This is achieved by preventing the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for anticancer drug development. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
For research on 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide include exploring its potential as an anticancer and anti-inflammatory agent, as well as investigating its potential use in other disease states. Further studies are also needed to optimize the synthesis method and improve the solubility of this compound for in vivo use. Additionally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has shown potential as an anticancer and anti-inflammatory agent. While further research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising candidate for drug development in various disease states.
Applications De Recherche Scientifique
1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)22-12-11-16-9-10-17(13-18(16)22)21-26(24,25)14-15-7-5-4-6-8-15/h4-10,13,21H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKRHWMGXBAZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



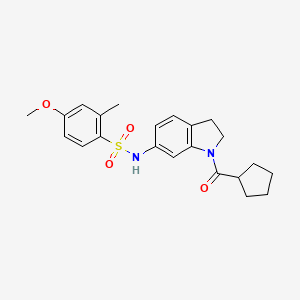

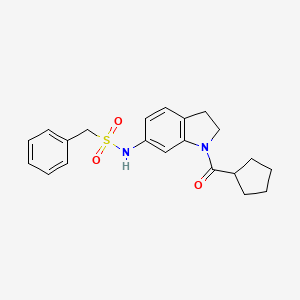
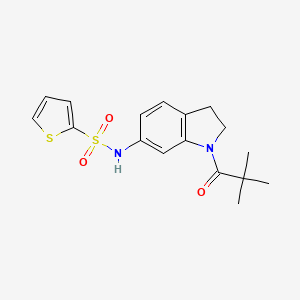
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)
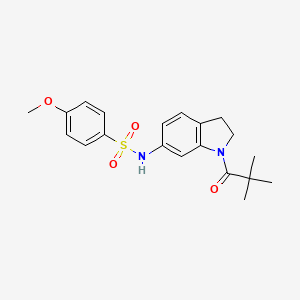
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B3205916.png)




